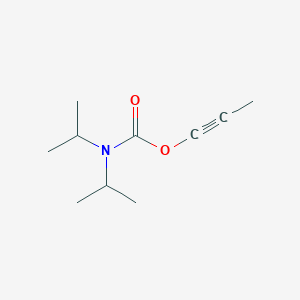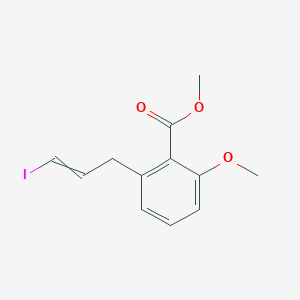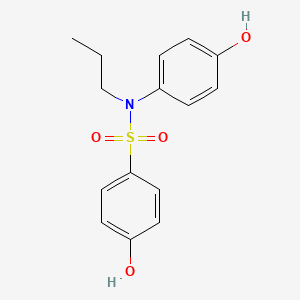
4-(Tetrahydropyran-4-yloxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydropyran-4-yloxy)benzoyl chloride is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is a benzoyl chloride derivative where the benzoyl group is substituted with a tetrahydropyran-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Tetrahydropyran-4-yloxy)benzoylchlorid beinhaltet typischerweise die Reaktion von 4-Hydroxybenzoylchlorid mit Tetrahydropyran in Gegenwart einer Base wie Pyridin . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Benzoylchloridgruppe zu verhindern. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 4-(Tetrahydropyran-4-yloxy)benzoylchlorid ähneln der Laborsynthese, werden aber auf größere Mengen angepasst. Die Reaktionsbedingungen werden auf Effizienz und Ausbeute optimiert, und das Produkt wird mit industriellen Techniken wie Destillation oder großtechnischer Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Tetrahydropyran-4-yloxy)benzoylchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann durch Nukleophile wie Amine, Alkohole oder Thiole substituiert werden, um entsprechende Amide, Ester oder Thioester zu bilden.
Hydrolyse: In Gegenwart von Wasser kann die Verbindung zu 4-(Tetrahydropyran-4-yloxy)benzoesäure hydrolysieren.
Häufige Reagenzien und Bedingungen
Nukleophile: Amine, Alkohole, Thiole
Lösungsmittel: Wasserfreie Lösungsmittel wie Dichlormethan oder Toluol
Katalysatoren: Basen wie Pyridin oder Triethylamin
Hauptsächlich gebildete Produkte
Amide: Durch Reaktion mit Aminen gebildet
Ester: Durch Reaktion mit Alkoholen gebildet
Thioester: Durch Reaktion mit Thiolen gebildet
Benzoesäure: Durch Hydrolyse gebildet
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydropyran-4-yloxy)benzoylchlorid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate.
Biologie: In der Synthese biologisch aktiver Moleküle und als Baustein für die Wirkstoffforschung.
Wirkmechanismus
Der Wirkmechanismus von 4-(Tetrahydropyran-4-yloxy)benzoylchlorid beruht auf seiner Reaktivität als Säurechlorid. Es reagiert mit Nukleophilen und bildet Acylierungsprodukte, die dann weitere chemische Transformationen durchlaufen können. Die beteiligten molekularen Ziele und Pfade hängen vom jeweiligen Nukleophil und dem resultierenden Produkt ab .
Wirkmechanismus
The mechanism of action of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoylchlorid: Ein einfacheres Säurechlorid ohne die Tetrahydropyran-Gruppe.
4-Hydroxybenzoylchlorid: Der Vorläufer von 4-(Tetrahydropyran-4-yloxy)benzoylchlorid.
Tetrahydropyran-4-yloxybenzoesäure: Das Hydrolyseprodukt von 4-(Tetrahydropyran-4-yloxy)benzoylchlorid.
Einzigartigkeit
4-(Tetrahydropyran-4-yloxy)benzoylchlorid ist einzigartig aufgrund des Vorhandenseins der Tetrahydropyran-4-yloxy-Gruppe, die im Vergleich zu einfacheren Benzoylchloriden unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer organischer Moleküle .
Eigenschaften
CAS-Nummer |
892501-93-8 |
|---|---|
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
4-(oxan-4-yloxy)benzoyl chloride |
InChI |
InChI=1S/C12H13ClO3/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 |
InChI-Schlüssel |
YTRCHFVXEUWTFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)





![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)


![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)

![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
